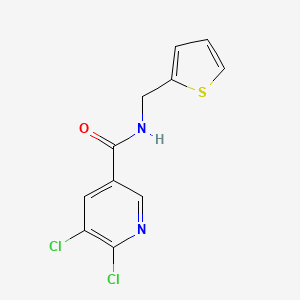
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide, also known as DT-13, is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. DT-13 belongs to the class of pyridine carboxamide derivatives and has been found to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. This compound has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of cancer cells, and reduce tumor growth in animal models. This compound has also been found to reduce inflammation and oxidative stress in various disease models, including inflammatory bowel disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one of the limitations of this compound is its poor water solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
Several future directions for 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide research are possible. One potential direction is to investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore the molecular mechanisms underlying the biological effects of this compound. Additionally, further studies are needed to optimize the synthesis and formulation of this compound to improve its bioavailability and efficacy.
Conclusion:
In conclusion, this compound is a novel small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-microbial properties. Although the exact mechanism of action of this compound is not fully understood, it is believed to modulate various signaling pathways. This compound has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, further studies are needed to optimize the synthesis and formulation of this compound and to investigate its potential therapeutic applications in other diseases.
Synthesemethoden
The synthesis of 5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide involves the reaction of 5,6-dichloropyridine-3-carboxylic acid with thiophen-2-ylmethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide has been found to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, anti-oxidant, and anti-microbial properties. Several studies have investigated the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS/c12-9-4-7(5-14-10(9)13)11(16)15-6-8-2-1-3-17-8/h1-5H,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHHYRQOXJKQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834666 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

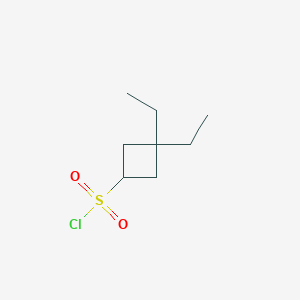
![4-(N,N-dimethylsulfamoyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2785952.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2785953.png)

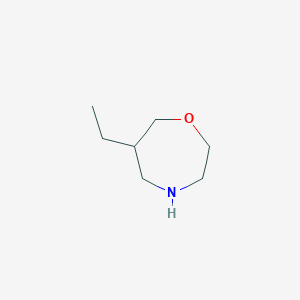
![2-Cyclopropyl-5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2785959.png)
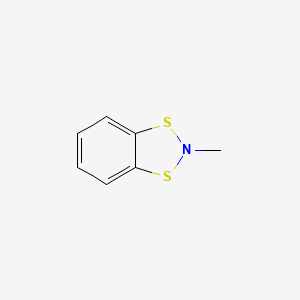

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2785963.png)

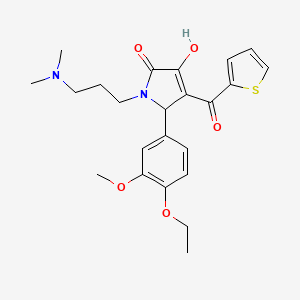
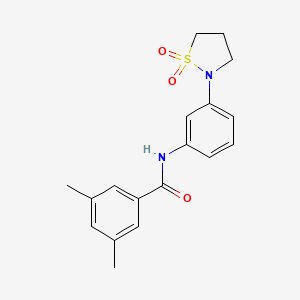
![2-[2-(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B2785971.png)
![N-(2,4-dimethoxyphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2785972.png)